Eupalinolide H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

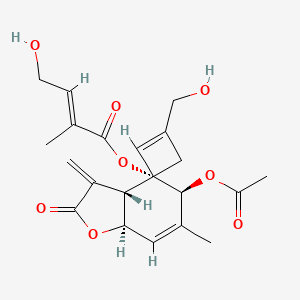

C22H28O8 |

|---|---|

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18-,19-,20+/m1/s1 |

Clé InChI |

INXZZSZBRLXKNT-HXFHGLJUSA-N |

SMILES isomérique |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canonique |

CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origine du produit |

United States |

Foundational & Exploratory

Eupalinolide H: A Technical Guide for Researchers

An In-depth Overview of the Sesquiterpenoid Lactone Eupalinolide H, including its Chemical Properties, Biological Activity, and Postulated Mechanisms of Action.

Introduction

This compound is a sesquiterpenoid lactone isolated from the herbaceous plant Eupatorium lindleyanum DC., a traditional medicine with a history of use in Asian countries for treating respiratory ailments such as tracheitis and tonsillitis.[1][2][3] As a member of the diverse eupalinolide family of natural products, this compound has garnered interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive summary of the current knowledge on this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is classified as a germacrane (B1241064) sesquiterpene, a class of C15 isoprenoids characterized by a 10-membered carbocyclic ring.[4] The core chemical data for this compound is summarized in the table below.

| Property | Data | Reference |

| Chemical Formula | C₂₂H₂₈O₈ | [1] |

| Molecular Weight | 420.45 g/mol | [1] |

| Compound Type | Sesquiterpenoid Lactone | [1] |

| Natural Source | Eupatorium lindleyanum DC. | [1][2][3] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Experimental Protocols

General Isolation and Purification of Eupalinolides from Eupatorium lindleyanum

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the separation of sesquiterpenoid lactones from E. lindleyanum has been established. The following is a representative workflow based on published methods for related compounds like Eupalinolide A and B.[5][6]

1. Extraction:

-

The dried and powdered aerial parts of E. lindleyanum are macerated with 95% ethanol (B145695) at room temperature.[5] This process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.[5]

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to fractionate the components.

-

A typical partitioning scheme involves:

-

Petroleum ether (to remove non-polar constituents like fats and waxes).

-

Ethyl acetate.

-

n-Butanol.[5]

-

-

The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

The enriched fractions are subjected to further purification using chromatographic techniques.

-

High-Speed Counter-Current Chromatography (HSCCC): This is an effective method for the preparative separation of eupalinolides.[6]

-

Solvent System: A common two-phase solvent system is composed of n-hexane-ethyl acetate-methanol-water, with a typical ratio of 1:4:2:3 (v/v/v/v).[6] The selection of the optimal solvent system is guided by the partition coefficients (K values) of the target compounds.

-

-

Silica Gel Column Chromatography: This is another standard technique used for the separation of these compounds.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to obtain highly pure compounds.[2]

The logical workflow for this general isolation process is depicted in the diagram below.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties.[1] In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound exhibited excellent inhibitory effects on the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

The precise signaling pathway through which this compound exerts its anti-inflammatory effects has not been explicitly elucidated. However, based on the known mechanisms of other anti-inflammatory sesquiterpenoid lactones and flavonoids, it is highly probable that its action is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes, including TNF-α and IL-6, in response to stimuli like LPS. Related compounds from E. lindleyanum have been shown to inhibit the Akt and activate the p38 signaling pathways, which are components of these larger inflammatory cascades.[3]

The postulated anti-inflammatory mechanism is illustrated in the signaling pathway diagram below.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. While its basic chemical properties are known, there is a notable absence of detailed public data regarding its full spectral characterization and the specific molecular mechanisms underlying its biological effects. Further research is warranted to fully elucidate its NMR and mass spectral characteristics, optimize its isolation from Eupatorium lindleyanum, and confirm its precise signaling pathways. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Eupalinolide H: A Technical Guide to its Discovery and Isolation from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Eupalinolide H, a sesquiterpenoid lactone identified from the medicinal plant Eupatorium lindleyanum. While this compound is a documented constituent of this plant, detailed experimental data regarding its isolation, characterization, and biological activity remains limited in publicly accessible scientific literature. This guide synthesizes the available information and presents a generalized framework for its study based on established protocols for similar compounds from the same species.

Introduction to Eupatorium lindleyanum and its Chemical Constituents

Eupatorium lindleyanum, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including a significant number of sesquiterpenoid lactones. These compounds are of particular interest to the scientific community due to their wide range of pharmacological activities.

Among the numerous sesquiterpenoids isolated from E. lindleyanum is this compound, which possesses the molecular formula C₂₂H₂₈O₇. Its discovery has been attributed to studies by Wu et al. (2012) and Yang et al. (2019)[1]. However, the specific details of its isolation and structural elucidation are not extensively detailed in readily available literature, necessitating a generalized approach based on the well-documented procedures for its analogues.

Experimental Protocols: A Generalized Approach to Isolation and Purification

The isolation of this compound from Eupatorium lindleyanum follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite methodology based on established procedures for other Eupalinolides from the same plant.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme involves sequential extraction with:

-

Petroleum ether (to remove non-polar compounds)

-

Ethyl acetate (B1210297)

-

n-Butanol

The sesquiterpenoid lactones, including this compound, are generally enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fractions are further purified using a combination of chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved using Prep-HPLC on a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water. This step yields the pure this compound.

Below is a DOT script illustrating the general workflow for the isolation of this compound.

References

The Biosynthesis of Eupalinolide H: A Technical Guide for Researchers

An In-depth Exploration of the Putative Biosynthetic Pathway of a Promising Sesquiterpene Lactone

Introduction

Eupalinolide H, a sesquiterpene lactone (STL) found in plants of the Eupatorium genus, has garnered interest for its potential anti-inflammatory properties.[1] As with many complex natural products, a complete, experimentally validated biosynthetic pathway for this compound has yet to be fully elucidated. This technical guide provides a comprehensive overview of the established general biosynthetic pathway of sesquiterpene lactones in the Asteraceae family and presents a scientifically grounded, putative pathway for the biosynthesis of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

The General Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of the vast array of sesquiterpene lactones in the Asteraceae family begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).

The committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme germacrene A synthase (GAS) . Subsequently, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), transform germacrene A into the central intermediate, costunolide (B1669451) .[2] This process involves:

-

Oxidation of Germacrene A: The enzyme germacrene A oxidase (GAO) , a CYP, catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid.[3][4]

-

Lactone Ring Formation: Costunolide synthase (COS) , another CYP enzyme, hydroxylates germacrene A acid at the C6 position.[5][6] This intermediate then undergoes spontaneous lactonization to form the characteristic γ-lactone ring of costunolide.

Costunolide serves as a crucial branching point from which a multitude of downstream-modifying enzymes, such as hydroxylases, acyltransferases, and epoxidases, generate the vast structural diversity of sesquiterpene lactones.[7]

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound (C₂₂H₂₈O₈) and the known biochemistry of sesquiterpene lactone biosynthesis, a plausible pathway from costunolide can be proposed. This compound is characterized by hydroxylation at the C8 position and an angeloyl ester group at the same position.

The proposed pathway involves the following steps:

-

Hydroxylation of Costunolide: A specific cytochrome P450 monooxygenase (CYP) likely catalyzes the hydroxylation of the costunolide backbone at the C8 position to yield 8β-hydroxycostunolide. This is analogous to the formation of eupatolide, where an 8β-hydroxylase has been identified.[8][9]

-

Acylation with Angeloyl-CoA: The hydroxyl group at C8 is then acylated with an angeloyl moiety. This reaction is likely catalyzed by an acyltransferase , belonging to a family such as the BAHD acyltransferases, which are known to be involved in the acylation of terpenoids.[10] The acyl donor for this reaction is angeloyl-CoA . The biosynthesis of angeloyl-CoA itself is a multi-step process, potentially originating from amino acids like isoleucine.[11][12]

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available due to their uncharacterized nature, the following table summarizes representative kinetic parameters for the well-studied enzymes of the general STL pathway. This data provides a baseline for understanding the efficiency of the initial steps of sesquiterpene lactone biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Germacrene A Synthase (GAS) | Cichorium intybus | FPP | 6.6 | N/A | N/A | |

| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 | 1.90 | 0.107 | [13] |

| Germacrene A Oxidase (GAO) | Helianthus annuus | Germacrene A | ~5-10 (estimated) | N/A | N/A | N/A |

| Costunolide Synthase (COS) | Cichorium intybus | Germacrene A Acid | N/A | N/A | N/A | [6] |

| BAHD Acyltransferase (EpBAHD-08) | Euphorbia peplus | Ingenol, Angeloyl-CoA | N/A | N/A | N/A | [10] |

Note: "N/A" indicates that the data was not available in the cited literature. The activity of GAO and COS has been demonstrated, but detailed kinetic parameters are yet to be published. The BAHD acyltransferase from E. peplus is provided as a representative example of an enzyme catalyzing a similar acylation reaction.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require the identification, cloning, and functional characterization of the candidate hydroxylase and acyltransferase genes from Eupatorium lindleyanum. The following section outlines detailed methodologies for these key experiments.

Identification and Cloning of Candidate Genes

A transcriptomics-based approach is a powerful method for identifying candidate genes.[1][9]

Protocol:

-

Plant Material and RNA Extraction: Collect tissues from Eupatorium lindleyanum known to accumulate this compound (e.g., young leaves, glandular trichomes). Isolate total RNA using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: Perform deep RNA sequencing (RNA-Seq) on the isolated RNA to generate a comprehensive transcriptome.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo to reconstruct full-length transcripts.

-

Annotate the transcripts by sequence homology searches (e.g., BLAST) against public databases to identify putative cytochrome P450s and BAHD acyltransferases.

-

If tissues with varying levels of this compound are available, perform differential gene expression analysis to identify genes whose expression correlates with compound accumulation.

-

-

Gene Cloning: Design gene-specific primers based on the candidate transcript sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into appropriate expression vectors.

Heterologous Expression of Candidate Genes

Yeast (Saccharomyces cerevisiae) and transient expression in Nicotiana benthamiana are common systems for characterizing plant biosynthetic enzymes.[11][14][15]

Protocol for Yeast Expression:

-

Yeast Transformation: Transform the yeast expression vectors containing the candidate CYP and acyltransferase genes into a suitable S. cerevisiae strain. For CYPs, co-expression of a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Culture and Induction: Grow the transformed yeast cultures under appropriate conditions and induce gene expression.

-

Microsome Isolation (for CYPs): For membrane-bound CYPs, prepare microsomal fractions from the yeast cells by differential centrifugation.

-

Protein Extraction (for Acyltransferases): For soluble acyltransferases, prepare a total protein extract from the yeast cells.

In Vitro Enzyme Assays

Protocol for Cytochrome P450 Hydroxylase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate (costunolide), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding a solvent (e.g., ethyl acetate) and extract the products.

-

Product Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of hydroxylated costunolide.

Protocol for BAHD Acyltransferase Assay: [16]

-

Reaction Mixture: Prepare a reaction mixture containing the yeast protein extract, a suitable buffer (e.g., Tris-HCl, pH 7.0), the alcohol substrate (8β-hydroxycostunolide), and the acyl-CoA donor (angeloyl-CoA).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products as described for the CYP assay.

-

Product Analysis: Analyze the extracts by LC-MS to identify the formation of this compound.

Product Identification

GC-MS and LC-MS Analysis:

-

GC-MS: This technique is suitable for the analysis of volatile and semi-volatile sesquiterpenes.[17][18] The extracted products can be derivatized (e.g., silylation) to improve their volatility and chromatographic behavior. Mass spectra are compared with libraries (e.g., NIST, Wiley) and authentic standards for identification.

-

LC-MS: This is the method of choice for the analysis of less volatile and more polar compounds like acylated sesquiterpene lactones.[19][20] Reverse-phase chromatography coupled with electrospray ionization (ESI) mass spectrometry allows for the separation and identification of compounds based on their retention time and mass-to-charge ratio (m/z). Comparison with an authentic standard of this compound is essential for unambiguous identification.

Conclusion

While the complete biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust framework for its investigation. The proposed pathway, based on the well-established biosynthesis of related sesquiterpene lactones, offers a clear roadmap for the identification and characterization of the key enzymes involved. The detailed experimental protocols outlined herein provide the necessary tools for researchers to embark on the exciting endeavor of unraveling the molecular machinery responsible for the production of this and other medicinally important natural products. The successful elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the metabolic engineering and sustainable production of this compound for potential therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Costunolide synthase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 9. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory | Semantic Scholar [semanticscholar.org]

- 13. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 15. semanticscholar.org [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide H: A Technical Guide to Its Natural Sources, Abundance, and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H is a sesquiterpene lactone that has been identified as a constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sources, known biological activities, and the experimental methodologies used for its study. While specific quantitative data on the abundance of this compound is limited in current literature, this guide presents available information on related compounds to offer a comparative context. Detailed protocols for the isolation, quantification, and evaluation of the anti-inflammatory effects of Eupalinolides are provided, based on established methodologies for this class of compounds. Furthermore, a hypothesized mechanism of action for this compound, involving the inhibition of the NF-κB signaling pathway, is presented and visualized.

Natural Sources of this compound

This compound is a natural product isolated from the plant Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant, also known as "Ye-Ma-Zhui" in traditional Chinese medicine, has a history of use for treating various ailments, including cough and tracheitis. The aerial parts of Eupatorium lindleyanum are the primary source from which this compound and a variety of other sesquiterpene lactones, known as Eupalinolides, have been identified.

While Eupatorium lindleyanum is the confirmed source of this compound, the genus Eupatorium is known to produce a diverse array of sesquiterpene lactones, suggesting that other species within this genus could potentially be sources of this compound or its structural analogs.

Abundance of this compound and Related Compounds

| Compound | Starting Material | Yield (mg) | Purity (%) | Reference |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 | [1] |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 | [1] |

Note: The yields presented are from a specific study and may vary depending on the plant material, extraction method, and purification techniques used.

Biological Activity and Mechanism of Action

This compound has been identified as a potential anti-inflammatory agent. In vitro studies have shown that it can significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The precise signaling pathway through which this compound exerts its anti-inflammatory effects has not been explicitly elucidated. However, based on the known mechanisms of other Eupalinolides, it is highly probable that this compound targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6.

The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound would block the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. This hypothesized pathway is supported by studies on Eupalinolide B, which has been shown to inhibit the NF-κB signaling pathway in RAW264.7 cells.[2]

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, quantification, and biological evaluation of this compound, based on established protocols for sesquiterpene lactones from Eupatorium lindleyanum.

Isolation of this compound

A common method for the isolation of Eupalinolides is High-Speed Counter-Current Chromatography (HSCCC).[1]

Protocol: Isolation of Sesquiterpenoid Lactones using HSCCC

-

Plant Material and Extraction:

-

Air-dry and powder the aerial parts of Eupatorium lindleyanum.

-

Extract the powdered material with 95% ethanol (B145695) at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched with sesquiterpene lactones.

-

-

HSCCC Separation:

-

Two-Phase Solvent System: Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases shortly before use.

-

HSCCC Instrument Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase). Pump the lower phase (mobile phase) into the head end of the column at a suitable flow rate (e.g., 2.0 mL/min), while the apparatus is rotated at a specific speed (e.g., 900 rpm).

-

Sample Injection: Once hydrodynamic equilibrium is reached, inject the n-butanol fraction (dissolved in a small volume of the biphasic solvent system) into the injection valve.

-

Elution and Fraction Collection: Elute with the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Purification:

-

Pool the fractions containing this compound and concentrate them.

-

Further purification can be achieved by preparative HPLC or recrystallization to obtain the pure compound.

-

Quantification of this compound

Quantitative analysis of this compound can be performed using HPLC with a Photodiode Array (PDA) detector or more sensitively with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

Protocol: Quantification by HPLC-PDA

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector set at a wavelength suitable for sesquiterpene lactones (e.g., 210 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified this compound of known concentration in methanol (B129727).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare extracts of Eupatorium lindleyanum for analysis by dissolving a known amount of the dried extract in methanol and filtering through a 0.45 µm filter.

-

-

Analysis and Quantification:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Anti-inflammatory Activity Assay

The inhibitory effect of this compound on the production of pro-inflammatory cytokines can be assessed using a cell-based assay with RAW 264.7 macrophages.

Protocol: Inhibition of TNF-α and IL-6 Production

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

-

-

Cytokine Measurement:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound relative to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).

-

Experimental Workflow Diagram

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, shows promise as a natural anti-inflammatory agent through its ability to inhibit the production of key pro-inflammatory cytokines. While further research is needed to quantify its abundance in its natural source and to fully elucidate its mechanism of action, the methodologies and a hypothesized signaling pathway presented in this guide provide a solid foundation for future investigations. The study of this compound and its analogs contributes to the growing body of knowledge on the therapeutic potential of natural products and may lead to the development of new anti-inflammatory drugs.

References

Spectroscopic and Biological Insights into Eupalinolide H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the table below. These data were reported in the supplementary information of a study on related compounds from Eupatorium lindleyanum.

| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| 1 | 134.2 | |

| 2 | 38.4 | |

| 3 | 81.3 | |

| 4 | 139.9 | |

| 5 | 126.1 | |

| 6 | 78.9 | |

| 7 | 50.1 | |

| 8 | 70.2 | |

| 9 | 40.8 | |

| 10 | 134.8 | |

| 11 | 120.2 | |

| 12 | 170.9 | |

| 13 | 125.1 | |

| 14 | 16.5 | |

| 15 | 20.9 | |

| 1' | 167.3 | |

| 2' | 128.2 | |

| 3' | 138.1 | |

| 4' | 15.9 | |

| 5' | 20.4 | |

| OAc | 170.8, 20.9 |

Note: The specific proton chemical shifts were not explicitly detailed in the provided table and would require access to the original spectral data for full assignment.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific IR absorption bands and mass spectrometry fragmentation data for this compound are not detailed in currently accessible literature. However, based on the known structure and data from similar sesquiterpene lactones, the following characteristics can be anticipated:

-

IR Spectroscopy : The spectrum would likely exhibit characteristic absorption bands for a γ-lactone carbonyl group (around 1770 cm⁻¹), ester carbonyls (around 1735 cm⁻¹), and carbon-carbon double bonds (around 1650 cm⁻¹).

-

Mass Spectrometry : High-resolution mass spectrometry (HRESIMS) would be used to determine the exact mass and molecular formula. The fragmentation pattern would likely show losses of the acetate (B1210297) and angelate side chains.

Experimental Protocols

The following sections describe the general methodologies for the isolation and spectroscopic analysis of sesquiterpene lactones from Eupatorium species, which are applicable to this compound.

Isolation of this compound

A general workflow for the isolation of this compound from Eupatorium lindleyanum is as follows:

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a Bruker AVANCE spectrometer at a frequency of 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

-

IR Spectroscopy : IR spectra are generally recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a mass spectrometer, such as a Q-TOF or Orbitrap instrument, to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar eupalinolides provides insights into its potential biological activities. Eupalinolides have been reported to exhibit a range of effects, including anti-inflammatory and cytotoxic activities.[1][2][3][4][5]

The cytotoxic effects of related eupalinolides are often mediated through the induction of apoptosis and cell cycle arrest.[4][5] These processes are frequently linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Based on the activities of its analogues, a hypothesized signaling pathway for the cytotoxic effects of this compound is presented below.

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

This guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile and to confirm the specific signaling pathways through which it exerts its biological effects.

References

- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

Eupalinolide H: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

Wuhan, China – Eupalinolide H, a sesquiterpene lactone derived from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., is emerging as a compound of significant interest for its anti-inflammatory properties. This technical guide provides a comprehensive overview of its physical, chemical, and biological characteristics, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white powder, classified as a sesquiterpenoid. Its fundamental properties are summarized below for easy reference. While specific experimental values for melting point and optical rotation are not widely reported in publicly available literature, its molecular formula and mass have been determined.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₈ | --INVALID-LINK--[1] |

| Molecular Weight | 420.45 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1402067-83-7 | --INVALID-LINK--[1] |

| Appearance | Powder | --INVALID-LINK--[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |

| Storage | Store at -20°C for long-term stability. | --INVALID-LINK--[1] |

Chemical Structure and Spectroscopic Data

Note to Researchers: For definitive structural elucidation, it is recommended to acquire and interpret the full panel of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) upon isolation or synthesis of the compound.

Biological Activity: Anti-inflammatory Potential

This compound has demonstrated notable anti-inflammatory effects. Studies have shown its ability to modulate key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This inhibitory action suggests its potential in mitigating inflammatory responses.

Mechanism of Action: Insights from Related Compounds

While the precise signaling pathways modulated by this compound are still under investigation, studies on structurally similar eupalinolides, such as Eupalinolide A, B, and O, provide valuable insights into its potential mechanisms of action. These related compounds have been shown to exert their anti-inflammatory and other biological effects through the modulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Eupalinolide B has been shown to inhibit the NF-κB signaling pathway in RAW 264.7 cells. It is plausible that this compound may share a similar mechanism, interfering with the activation and nuclear translocation of NF-κB subunits, thereby downregulating the expression of inflammatory mediators.

-

MAPK Signaling Pathway: The MAPK pathway, including cascades involving ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Eupalinolide A and O have been reported to modulate MAPK signaling in various cell types. It is hypothesized that this compound may also influence the phosphorylation status of key MAPK proteins, thereby affecting downstream inflammatory processes.

Further research is warranted to delineate the specific molecular targets of this compound within these pathways.

Experimental Protocols

The following section outlines generalized experimental protocols for the isolation of eupalinolides and the assessment of their anti-inflammatory activity, based on methodologies reported for related compounds.

Isolation and Purification of Eupalinolides

A common method for the isolation of eupalinolides from Eupatorium lindleyanum involves a multi-step extraction and chromatographic process.

Protocol:

-

Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography, for further separation.

-

Final Purification: Final purification to obtain this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound is then confirmed by analytical HPLC.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated in a cellular model of inflammation using RAW 264.7 macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for an appropriate time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Cytokine Measurement (ELISA): The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide Measurement (Griess Assay): The level of nitric oxide (NO), a key inflammatory mediator, is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on signaling pathways like NF-κB and MAPK, Western blot analysis can be performed.

Protocol:

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed and lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies are necessary for the definitive structural assignment of this compound.

-

Elucidation of a Definitive Mechanism of Action: In-depth studies are required to identify the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways and to explore other potential mechanisms.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for identifying more potent and selective anti-inflammatory agents.

This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for its potential application in the management of inflammatory diseases.

References

Potential Therapeutic Targets of Eupalinolide H: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available, though limited, scientific information regarding the potential therapeutic targets of Eupalinolide H. The body of research on this specific sesquiterpene lactone is not as extensive as for other members of the Eupalinolide family. Consequently, this document should be considered a preliminary overview to guide future research endeavors.

Introduction

This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2][3][4], a plant with a history of use in traditional medicine for treating inflammatory conditions of the respiratory system.[4][5] Like other sesquiterpene lactones, this compound is being investigated for its pharmacological properties.[6][7][8][9] Current research, although in its early stages, points towards its potential as an anti-inflammatory agent.[3][6][8] This document aims to consolidate the existing data on the therapeutic targets of this compound to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity

The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory properties.[6][7][8] In vitro studies have demonstrated its ability to modulate key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells.[6] This inhibitory effect suggests that this compound may interfere with signaling pathways that regulate the expression of these critical inflammatory mediators.

While research specifically isolating the effect of this compound is limited, studies on extracts of Herba Eupatorii Lindleyani, of which this compound is a main component, have shown modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor family pyrin domain-containing 3 (NLRP3) signaling pathway in the context of acute lung injury. This suggests a potential mechanism for the observed cytokine inhibition, as NF-κB is a crucial transcription factor for both IL-6 and TNF-α.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of this compound.

| Compound | Cell Line | Assay | Concentrations | Effect | Reference |

| This compound | RAW 264.7 | Cytokine Production | 2.5, 10, 40 μM | Significant inhibition of IL-6 and TNF-α production | [6] |

Potential Anti-cancer Activity

While direct studies on the anti-cancer activity of this compound are lacking, its presence in Eupatorium lindleyanum is noteworthy, as other sesquiterpene lactones isolated from the same plant, such as Eupalinolide J, have been investigated for their anti-cancer properties.[1][2] For instance, Eupalinolide J was identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer development, including triple-negative breast cancer.[1][2] Given the structural similarities among eupalinolides, it is plausible that this compound may also possess anti-cancer properties, warranting further investigation into its effects on cancer cell viability and proliferation, and its potential interaction with oncology-relevant targets like STAT3.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on the available data, a general methodology for assessing its anti-inflammatory activity can be outlined.

In Vitro Inhibition of Cytokine Production

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured under standard conditions.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Treatment: Concurrently or prior to stimulation, cells are treated with varying concentrations of this compound (e.g., 2.5, 10, 40 μM).[6] A vehicle control (e.g., DMSO) is also included.

-

Quantification of Cytokines: After a suitable incubation period, the cell culture supernatant is collected. The levels of IL-6 and TNF-α are quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The production of cytokines in the this compound-treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its inhibitory effect on IL-6 and TNF-α, a putative mechanism involving the NF-κB pathway can be hypothesized. The following diagram illustrates this potential mechanism of action.

Caption: Putative anti-inflammatory mechanism of this compound.

Future Directions

The preliminary data on this compound suggests a promising avenue for the development of novel anti-inflammatory agents. Future research should focus on:

-

Elucidating the precise molecular mechanism: Investigating the direct molecular targets of this compound within inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

Expanding the scope of biological evaluation: Assessing the efficacy of this compound in a broader range of in vitro and in vivo models of inflammatory diseases.

-

Investigating anti-cancer potential: Screening this compound against various cancer cell lines and exploring its effects on key oncogenic signaling pathways, such as the STAT3 pathway.

-

Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

Conclusion

This compound is an emerging natural product with demonstrated anti-inflammatory potential through the inhibition of key pro-inflammatory cytokines. While the current body of knowledge is limited, the existing data provides a strong rationale for further in-depth investigation into its therapeutic targets and mechanisms of action. A comprehensive understanding of its pharmacological profile will be crucial in harnessing its potential for the development of new therapies for inflammatory disorders and potentially cancer.

References

- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]

- 4. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 1402067-83-7|DC Chemicals [dcchemicals.com]

- 8. This compound | 1402067-83-7 [amp.chemicalbook.com]

- 9. Sesquiterpene lactone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

In Silico Prediction of Eupalinolide H Bioactivity: A Technical Guide

Introduction

Eupalinolides, a class of sesquiterpene lactones primarily isolated from plants of the Eupatorium genus, have garnered significant attention in drug discovery for their diverse pharmacological activities. While several members of this family, such as Eupalinolide A, B, J, and O, have been investigated for their potent anticancer and anti-inflammatory properties, Eupalinolide H remains a less-explored entity. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, leveraging established methodologies and drawing parallels from its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

The predictive framework detailed herein encompasses target identification, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By elucidating potential molecular targets and signaling pathways, this in silico workflow provides a robust hypothesis-driven foundation for subsequent experimental validation.

Predicted Bioactivities of this compound

Based on the well-documented bioactivities of other eupalinolides, it is hypothesized that this compound possesses significant potential as an anticancer and anti-inflammatory agent. The primary mechanisms of action are predicted to involve the modulation of key signaling pathways implicated in cancer cell proliferation, metastasis, and inflammation.

Anticipated Anticancer Effects:

-

Induction of Apoptosis and Ferroptosis: Like its analogs, this compound is predicted to induce programmed cell death in cancer cells through both apoptosis and ferroptosis.[1][2][3]

-

Cell Cycle Arrest: It is likely to inhibit cancer cell proliferation by causing cell cycle arrest, potentially at the G2/M or S phase.[1][4]

-

Inhibition of Metastasis: this compound may suppress cancer cell migration and invasion by targeting pathways involved in metastasis, such as the STAT3 signaling pathway.[5]

Anticipated Anti-inflammatory Effects:

-

Modulation of Inflammatory Pathways: this compound is expected to exhibit anti-inflammatory properties by targeting key pro-inflammatory molecules and pathways.[6]

In Silico Prediction Workflow

A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates target prediction, molecular docking, and pharmacokinetic property assessment.

Data Presentation: Comparative Bioactivity Data

The following tables summarize the reported quantitative data for known eupalinolides and present a predictive profile for this compound.

Table 1: Anticancer Activity of Eupalinolides in Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Eupalinolide A | A549 (NSCLC) | CCK-8 | ~20 | [3] |

| H1299 (NSCLC) | CCK-8 | ~15 | [3] | |

| Eupalinolide B | HepG2 (Hepatocellular Carcinoma) | CCK-8 | ~24 | [4] |

| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | ~10 (48h) | [2] |

| MDA-MB-453 (TNBC) | MTT | ~15 (48h) | [2] | |

| This compound (Predicted) | Various Cancer Cell Lines | - | 5 - 25 | - |

TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer

Table 2: Predicted Molecular Docking Scores of this compound with Key Cancer Targets

| Target Protein (PDB ID) | Function | Predicted Binding Affinity (kcal/mol) |

| STAT3 (e.g., 6NJS) | Signal Transduction, Transcription | -8.5 to -10.0 |

| PI3K (e.g., 4JPS) | Cell Proliferation, Survival | -7.5 to -9.0 |

| Akt (e.g., 6S9X) | Apoptosis, Cell Proliferation | -7.0 to -8.5 |

| mTOR (e.g., 4JSN) | Cell Growth, Proliferation | -8.0 to -9.5 |

| Caspase-3 (e.g., 5I9B) | Apoptosis Execution | -6.5 to -8.0 |

| p38 MAPK (e.g., 3S3I) | Inflammatory Response, Apoptosis | -7.0 to -8.5 |

Detailed Methodologies

In Silico Methodologies

4.1.1 Target Identification

The 3D structure of this compound will be generated and optimized using computational chemistry software (e.g., ChemDraw, Avogadro). This structure will then be used as a query in reverse pharmacophore mapping and target prediction servers like PharmMapper and SwissTargetPrediction to identify potential protein targets. The identified targets will be prioritized based on their relevance to cancer and inflammation, as established in the scientific literature.

4.1.2 Molecular Docking

Molecular docking simulations will be performed using software such as AutoDock Vina to predict the binding affinity and interaction patterns of this compound with the prioritized protein targets.[7][8]

-

Protein Preparation: The 3D structures of target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, polar hydrogens will be added, and Kollman charges will be assigned using tools like AutoDockTools.[7][9]

-

Ligand Preparation: The this compound structure will be prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Box Generation: A grid box will be defined around the active site of each target protein, typically centered on the co-crystallized ligand in the original PDB structure.

-

Docking Simulation: The Lamarckian Genetic Algorithm will be employed for the docking calculations, with a set number of docking runs (e.g., 50) to ensure conformational space is adequately explored. The resulting poses will be ranked based on their binding energies.[8]

4.1.3 ADMET Prediction

The pharmacokinetic properties and drug-likeness of this compound will be predicted using web-based tools such as SwissADME and pkCSM. Parameters to be assessed include Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.

Experimental Validation Protocols

4.2.1 Cell Viability Assay (MTT/CCK-8)

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.[2]

-

Measurement: MTT or CCK-8 reagent will be added to each well, and the absorbance will be measured using a microplate reader to determine cell viability.[10] The IC50 value will be calculated.

4.2.2 Western Blotting

-

Protein Extraction: Cells treated with this compound will be lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.[5]

-

Immunoblotting: The membrane will be blocked and incubated with primary antibodies against target proteins (e.g., STAT3, Akt, p-Akt, Caspase-3, PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

4.2.3 Apoptosis Assay (Flow Cytometry)

-

Cell Staining: this compound-treated cells will be harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) will be quantified using a flow cytometer.

Predicted Signaling Pathways

Based on the activity of its analogs, this compound is predicted to modulate several key signaling pathways involved in cancer progression.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging knowledge from its structurally similar analogs and employing a systematic workflow of target prediction, molecular docking, and ADMET profiling, it is possible to generate robust hypotheses regarding its anticancer and anti-inflammatory potential. The proposed in silico findings, when integrated with the detailed experimental validation protocols, provide a clear and efficient path for advancing this compound as a potential therapeutic lead. This approach not only accelerates the initial stages of drug discovery but also minimizes resource allocation by focusing experimental efforts on the most promising avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. geneticsmr.org [geneticsmr.org]

- 9. Structure-Based In Silico Investigation of Agonists for Proteins Involved in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide H and its Analogues: A Technical Guide to Structure-Activity Relationships in Cancer Research

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of Eupalinolide H and its analogues. Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant potential as anti-cancer agents. This document collates and analyzes the existing research to provide a comprehensive overview of their biological activities, mechanisms of action, and the influence of their chemical structures on their therapeutic efficacy.

Introduction to Eupalinolides

Eupalinolides are natural compounds isolated primarily from plants of the Eupatorium genus. These sesquiterpene lactones are characterized by a core germacrane (B1241064) or heliangolide skeleton and have garnered considerable attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and particularly, anti-cancer activities.[1] This guide focuses on the SAR of this promising class of molecules, with a specific interest in this compound and its closely related analogues, to inform future drug discovery and development efforts.

Structure-Activity Relationship (SAR) Analysis

The anti-cancer activity of eupalinolides is intrinsically linked to their chemical structures. While direct and comprehensive SAR studies for this compound are limited, analysis of its analogues provides crucial insights into the structural features that govern their cytotoxicity and mechanism of action. Key analogues include Eupalinolide A, B, J, and O.

The core structure of these compounds, featuring an α-methylene-γ-lactone group, is a critical pharmacophore that is believed to interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This interaction is thought to be a primary driver of their biological activity.[2] Variations in the substituents on the core ring system significantly modulate the potency and mechanism of action of these compounds.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various eupalinolide analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparative analysis of their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Eupalinolide A | A549 (Lung) | Not specified, effective at 10-30 µM | [2] |

| H1299 (Lung) | Not specified, effective at 10-30 µM | [2] | |

| Eupalinolide B | MiaPaCa-2 (Pancreatic) | Most pronounced effect among A, B, and O | [3] |

| PANC-1 (Pancreatic) | Significant inhibitory effects | [3] | |

| PL-45 (Pancreatic) | Significant inhibitory effects | [3] | |

| Eupalinolide O | MDA-MB-468 (Breast) | ~8 µM | Not explicitly stated, inferred from study |

| Eupalinolide J | U251 (Glioblastoma) | Non-toxic below 5 µM | Not explicitly stated, inferred from study |

| MDA-MB-231 (Breast) | Non-toxic below 5 µM | Not explicitly stated, inferred from study |

Mechanisms of Action and Signaling Pathways

Eupalinolide analogues exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, inhibition of metastasis, and other forms of cell death.[1]

Eupalinolide A has been shown to induce autophagy and ferroptosis in non-small cell lung cancer cells by targeting the AMPK/mTOR/SCD1 signaling pathway.[2] It also induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.

Eupalinolide B suppresses pancreatic cancer by generating reactive oxygen species (ROS) and potentially inducing cuproptosis, a form of copper-dependent cell death.[3]

Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell survival and proliferation.[1]

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[1]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the eupalinolide analogue for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with the eupalinolide compound for a designated time.

-

Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

The eupalinolide family of sesquiterpene lactones represents a promising source of novel anti-cancer drug candidates. The available data on analogues such as Eupalinolide A, B, J, and O highlight the critical role of the α-methylene-γ-lactone moiety and the influence of various substituents in determining their cytotoxic potency and mechanism of action. Further research, including the synthesis of a wider range of this compound analogues and their systematic biological evaluation, is warranted to fully elucidate the structure-activity relationships within this class of compounds. Such studies will be instrumental in the rational design of more potent and selective anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolides

Disclaimer: This guide details the preliminary cytotoxicity screening of Eupalinolides. Specific experimental data for Eupalinolide H was not available in the provided search results. Therefore, this document provides a comprehensive overview based on the reported cytotoxic activities and mechanisms of action of its structural analogs: Eupalinolide A, B, J, and O, which are sesquiterpene lactones isolated from Eupatorium lindleyanum DC.[1][2] This guide is intended to serve as a representative technical framework for researchers, scientists, and drug development professionals investigating the anticancer potential of this class of compounds.

Introduction

Eupalinolides, a class of sesquiterpene lactones, have garnered significant attention in oncological research due to their potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[1][3] These natural products, extracted from the traditional Chinese medicine Eupatorium lindleyanum DC., have been shown to modulate critical cellular processes including cell cycle progression, apoptosis, and key signaling pathways such as STAT3 and MAPK.[3][4] This document outlines the standard methodologies for a preliminary cytotoxicity screening of a Eupalinolide compound, using data from its analogs as a reference.

Data Presentation: Cytotoxicity Profiles

The initial step in screening involves determining the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potency of the compound against various cancer cell lines. The IC50 values for several Eupalinolide analogs are summarized below.

Table 1: Comparative IC50 Values of Eupalinolide Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Eupalinolide O | MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 | [1] |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [3] |

| 48 | 5.85 | [3] | |||

| 72 | 3.57 | [3] | |||

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [3] |

| 48 | 7.06 | [3] | |||

| 72 | 3.03 | [3] | |||

| Eupalinolide J | U251 | Glioblastoma | 24 | >5 (Non-toxic dose) | [4] |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | >5 (Non-toxic dose) | [4] |

| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | Not Specified | 10, 20, 30 (Tested Conc.) | [5] |

| Eupalinolide A | H1299 | Non-Small Cell Lung Cancer | Not Specified | 10, 20, 30 (Tested Conc.) | [5] |

| Eupalinolide B | SMMC-7721 | Hepatic Carcinoma | Not Specified | 6, 12, 24 (Tested Conc.) | [6] |

| Eupalinolide B | HCCLM3 | Hepatic Carcinoma | Not Specified | 6, 12, 24 (Tested Conc.) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following protocols are standard for evaluating the anticancer effects of Eupalinolides.

Cell Viability Assay (MTT/CCK-8)

This assay determines the anti-proliferative effect of the compound.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-468, A549) are seeded into 96-well plates at a density of approximately 5x10³ cells/well and incubated overnight to allow for attachment.[4][6]

-

Compound Treatment: Cells are treated with various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM) for specified time intervals (e.g., 24, 48, 72 hours).[1][3]

-

Reagent Incubation: After treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well, followed by incubation for 4 hours at 37°C.[4][6]

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (450 nm for CCK-8, 550 nm for MTT).[4][6] Cell viability is calculated as a percentage relative to the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.

-

Cell Treatment & Harvesting: Cells are seeded in 6-well plates (approx. 1.2x10⁶ cells/well) and treated with the Eupalinolide compound for the desired duration (e.g., 48 hours).[3] Both floating and adherent cells are collected and washed twice with cold PBS.[7]

-

Staining: Cells are resuspended in 500 µL of binding buffer. Annexin V-FITC (5 µL) and Propidium Iodide (PI) (10 µL) are added, and the cells are incubated in the dark for 15 minutes at room temperature.[3]

-